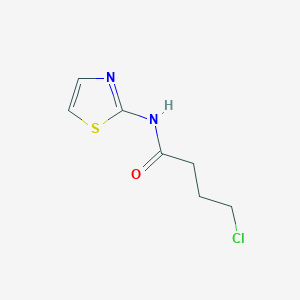

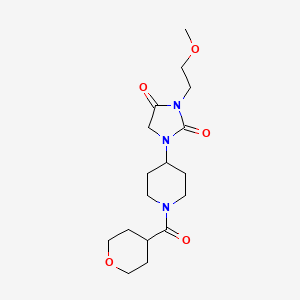

![molecular formula C15H25N3O2 B2546722 N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 439111-93-0](/img/structure/B2546722.png)

N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide" is a chemical that appears to be related to various pyrrole derivatives with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of pyrazole-4-carboxamides, which are structurally related to the compound of interest, involves the reaction of N-(3-(dimethylamino)-2-formylacryloyl)formamide with hydrazine hydrate or monosubstituted hydrazines to yield the desired compounds in good yields . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the low-temperature X-ray crystal structure of N,N-dimethyl-1H-pyrrole-2-carboxamide reveals that the carbonyl π system interacts with the lone pair electrons of the amide N atom rather than with the π system of the pyrrole ring . This information can be valuable when predicting the molecular geometry and electronic interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of pyrrole derivatives can be influenced by their molecular structure. For instance, the high reactivity of the free base and cationic species of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, is supported by the planarity of the CH3 groups linked to the N atom . This suggests that the compound "this compound" may also exhibit interesting reactivity patterns that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the intermolecular hydrogen bonds in N,N-dimethyl-1H-pyrrole-2-carboxamide link the molecules into centrosymmetric dimers, which could affect the compound's solubility and melting point . Additionally, the solvation energy values and vibrational frequencies of related compounds provide insights into their stability and reactivity in solution .

Applications De Recherche Scientifique

Cytotoxic Activity in Cancer Research

N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide and its derivatives have shown potential in cancer research, particularly due to their cytotoxic properties. Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar structure, have been tested for growth inhibitory properties against various cancer cell lines. These compounds demonstrated potent cytotoxic effects, with some showing IC(50) values less than 10 nM, indicating their potential effectiveness in cancer treatment (Deady et al., 2003).

DNA Recognition and Binding

Another area of application is in the recognition and binding of specific DNA sequences. Derivatives of this compound have been used in the development of pyrrole−imidazole polyamides. These compounds are capable of recognizing specific sequences in the minor groove of double-stranded DNA, showing potential for gene regulation and therapeutic applications (Swalley et al., 1996).

Synthesis of Heterocyclic Systems

The compound and its analogs are also valuable in the synthesis of polyfunctional heterocyclic systems. This application is crucial in the development of new pharmaceuticals and materials with diverse chemical structures and properties. For instance, methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate, a related compound, has been used as a versatile reagent for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and isoxazoles (Pizzioli et al., 1998).

Development of Non-Linear Optical Materials

Studies have also explored the use of similar compounds in the development of non-linear optical (NLO) materials. For instance, a study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to this compound, found its potential utility as an NLO material (Singh et al., 2014).

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c1-11(2)8-14(19)12-9-13(17-10-12)15(20)16-6-5-7-18(3)4/h9-11,17H,5-8H2,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKXJEQRYKSDMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

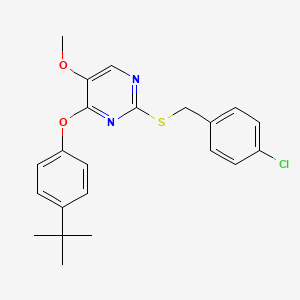

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2546641.png)

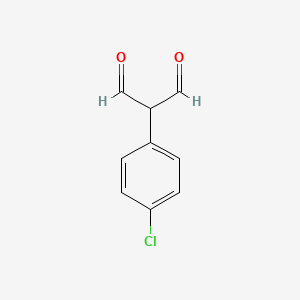

![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2546650.png)

![3-(4-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546651.png)

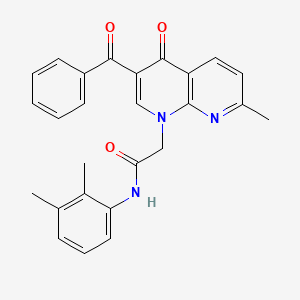

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546654.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2546655.png)

![6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2546657.png)